molecular formula C9H8FN B6153028 4-ethyl-2-fluorobenzonitrile CAS No. 849934-97-0

4-ethyl-2-fluorobenzonitrile

Cat. No.: B6153028
CAS No.: 849934-97-0
M. Wt: 149.2
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Description

4-Ethyl-2-fluorobenzonitrile is a substituted benzonitrile derivative characterized by an ethyl group at the para position and a fluorine atom at the ortho position relative to the nitrile group. The ethyl group likely enhances lipophilicity compared to smaller or polar substituents, which may impact solubility and biological activity.

Properties

CAS No.

849934-97-0

Molecular Formula

C9H8FN

Molecular Weight

149.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-2-fluorobenzonitrile can be achieved through several methods. One common approach involves the fluorination of 4-ethylbenzonitrile using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. Another method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 4-ethyl-2-bromobenzonitrile is reacted with a fluorinated boronic acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using efficient and cost-effective methods. One such method is the direct fluorination of 4-ethylbenzonitrile in the presence of a suitable catalyst and solvent. This process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-2-fluorobenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed:

    Substitution: Formation of compounds like 4-ethyl-2-methoxybenzonitrile.

    Oxidation: Formation of 4-ethyl-2-fluorobenzoic acid or 4-ethyl-2-fluorobenzaldehyde.

    Reduction: Formation of 4-ethyl-2-fluorobenzylamine

Scientific Research Applications

4-Ethyl-2-fluorobenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential use in drug discovery and development, particularly as a building block for novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers

Mechanism of Action

The mechanism of action of 4-ethyl-2-fluorobenzonitrile involves its interaction with specific molecular targets and pathways. The fluorine atom’s electronegativity can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The nitrile group can participate in hydrogen bonding and other interactions with biological macromolecules, affecting their function and activity. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s overall effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Notes
4-Ethyl-2-fluorobenzonitrile C₉H₈FN 149.17 (calculated) Ethyl (C₂H₅), Fluorine (F), Nitrile Potential use in pharmaceuticals or agrochemicals due to lipophilic ethyl group .
4-(Aminomethyl)-2-fluorobenzonitrile C₈H₇FN₂ 150.15 Aminomethyl (CH₂NH₂), Fluorine, Nitrile Intermediate in drug synthesis; polar aminomethyl group enhances solubility .
4-[(2-Fluorophenyl)amino]benzonitrile C₁₃H₉FN₂ 212.22 2-Fluorophenylamino, Nitrile Likely used in organic synthesis for building heterocyclic structures .
2-Chloro-4-fluorophenylacetonitrile C₈H₅ClFN ~173.58 Chlorine (Cl), Fluorine, Nitrile Reactant in custom chemical synthesis; halogen atoms influence reactivity .
4-Ethoxy-2,3-difluorobenzonitrile C₉H₇F₂NO 195.16 (estimated) Ethoxy (OCH₂CH₃), 2,3-Difluoro, Nitrile Pharmaceutical intermediate; ethoxy group may improve metabolic stability .

Key Observations:

Substituent Effects on Lipophilicity: The ethyl group in this compound increases lipophilicity compared to polar groups like aminomethyl or ethoxy , making it more suitable for membrane-permeable applications (e.g., agrochemicals).

Electronic and Steric Influences :

  • The nitrile group’s strong electron-withdrawing nature activates the aromatic ring for electrophilic substitution, but bulky substituents (e.g., ethyl) may sterically hinder reactions at adjacent positions .

Synthetic Utility :

  • Compounds like 4-ethoxy-2,3-difluorobenzonitrile are synthesized under high-temperature or catalytic conditions, suggesting similar pathways for this compound .

Research and Industrial Relevance

  • Pharmaceutical Intermediates : Fluorinated benzonitriles are common in drug discovery (e.g., kinase inhibitors or antifungal agents) due to their metabolic stability and binding affinity .
  • Agrochemicals : Lipophilic derivatives may serve as precursors for herbicides or pesticides, leveraging enhanced soil penetration .

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